molecular formula C11H16O B14729205 4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one

4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one

Cat. No.: B14729205
M. Wt: 164.24 g/mol
InChI Key: NKOGNDOACUXLEK-UHFFFAOYSA-N
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Description

4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one is an organic compound with a complex bicyclic structure It is a derivative of naphthalene, characterized by the presence of a methyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of 4-methyl-1-tetralone, which can be achieved using a palladium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. The reaction conditions are carefully controlled to ensure the selective formation of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of 4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-ol or 4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-carboxylic acid.

    Reduction: Formation of 4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-isopropenyl-4,8a-dimethyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one
  • 2(1H)-naphthalenone, 3,5,6,7,8,8a-hexahydro-4,8a-dimethyl-6-(1-methylethenyl)-
  • ®-(-)-4,4a,5,6,7,8-hexahydro-4a-methyl-2(3H)-naphthalenone

Uniqueness

4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one is unique due to its specific substitution pattern and the presence of a ketone functional group

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-methyl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H16O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h6,9,11H,2-5,7H2,1H3

InChI Key

NKOGNDOACUXLEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC2C1CCCC2

Origin of Product

United States

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